molecular formula C11H12BrNOS B13935381 6-Bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione CAS No. 885268-13-3

6-Bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazine-2-thione

Cat. No.: B13935381
CAS No.: 885268-13-3
M. Wt: 286.19 g/mol
InChI Key: DCKAFEQQFCQWOZ-UHFFFAOYSA-N
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Description

6-BROMO-4-ETHYL-4-METHYL-1H-BENZO[D][1,3]OXAZINE-2(4H)-THIONE is a heterocyclic compound that contains a benzoxazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-4-ETHYL-4-METHYL-1H-BENZO[D][1,3]OXAZINE-2(4H)-THIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable bromoethyl ketone in the presence of a base to form the benzoxazine ring. The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-4-ETHYL-4-METHYL-1H-BENZO[D][1,3]OXAZINE-2(4H)-THIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-BROMO-4-ETHYL-4-METHYL-1H-BENZO[D][1,3]OXAZINE-2(4H)-THIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical architectures.

Mechanism of Action

The mechanism of action of 6-BROMO-4-ETHYL-4-METHYL-1H-BENZO[D][1,3]OXAZINE-2(4H)-THIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-BROMO-4-FLUORO-1-ISOPROPYL-2-METHYL-1H-BENZO[D]IMIDAZOLE: This compound shares a similar benzoxazine structure but with different substituents.

    6-BROMO-2-BUTYL-1H-BENZ[DE]ISOQUINOLINE-1,3(2H)-DIONE: Another structurally related compound with variations in the substituents and ring structure.

Uniqueness

6-BROMO-4-ETHYL-4-METHYL-1H-BENZO[D][1,3]OXAZINE-2(4H)-THIONE is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications where precise molecular interactions are required.

Properties

CAS No.

885268-13-3

Molecular Formula

C11H12BrNOS

Molecular Weight

286.19 g/mol

IUPAC Name

6-bromo-4-ethyl-4-methyl-1H-3,1-benzoxazine-2-thione

InChI

InChI=1S/C11H12BrNOS/c1-3-11(2)8-6-7(12)4-5-9(8)13-10(15)14-11/h4-6H,3H2,1-2H3,(H,13,15)

InChI Key

DCKAFEQQFCQWOZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(C=CC(=C2)Br)NC(=S)O1)C

Origin of Product

United States

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